molecular formula C22H18FN3O2S2 B2559757 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252908-86-3

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2559757
CAS No.: 1252908-86-3
M. Wt: 439.52
InChI Key: FAPMOKJRWVUGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This targeted mechanism makes it a critical research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders where BTK activity is implicated. The compound's core structure, based on a thieno[3,2-d]pyrimidine scaffold, is engineered for high selectivity and binding affinity. Researchers utilize this compound preclinically to elucidate BTK's role in cellular proliferation, apoptosis, and cytokine production, providing valuable insights for the development of novel oncological and immunology therapeutics. Its application is fundamental in studies aiming to understand and overcome resistance mechanisms to other BTK-targeting agents.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-4-2-3-5-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPMOKJRWVUGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.

Molecular Formula

  • C : 23
  • H : 23
  • F : 1
  • N : 4
  • O : 3
  • S : 1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of thiophene and pyrimidine derivatives.
  • Introduction of the Fluorophenyl Group : Utilization of fluorobenzyl halides under basic conditions.
  • Acylation Reaction : Coupling with suitable acetamide derivatives to finalize the structure.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, including:

  • Colorectal (HCT-116)
  • Ovarian (SKOV3)
  • Breast (SKBR3)

The IC50 values for these compounds ranged from 3.83μM3.83\,\mu M to 11.94μM11.94\,\mu M, suggesting strong cytotoxic effects compared to established drugs like erlotinib and lapatinib .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of key oncogenic pathways such as the EGFR and PI3K pathways.
  • Induction of apoptosis in cancer cells.

Structure–Activity Relationships (SAR)

The effectiveness of the compound is influenced by its structural components:

  • The sulfanyl group plays a critical role in enhancing biological activity.
  • Substituents on the thieno[3,2-d]pyrimidine ring can significantly alter potency.
  • The fluorophenyl group contributes to improved binding affinity to target proteins.

Table 1: SAR Analysis of Thienopyrimidine Derivatives

CompoundSubstituentIC50 (µM)Remarks
5dFluorophenyl7.2 ± 0.6Enhanced potency
10bN/A221.7 ± 30Safer profile
IINaphthalene2.6 ± 0.2Most potent

Case Studies

Several studies have explored the anticancer potential of thienopyrimidine derivatives:

  • A study on a series of thieno[3,2-d]pyrimidine compounds revealed significant activity against multiple cancer cell lines with a focus on optimizing their structures for enhanced efficacy .
  • Molecular docking studies demonstrated that these compounds effectively bind to target proteins involved in tumor progression .

Scientific Research Applications

Introduction to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

The compound this compound is a thienopyrimidine derivative with significant potential in medicinal chemistry. This article delves into its applications across various scientific domains, particularly focusing on its biological activity, synthesis methods, and pharmacological implications.

Structural Features

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core , which is crucial for its biological activity.
  • A fluorophenyl group , enhancing lipophilicity and receptor interactions.
  • An acetamide moiety , influencing pharmacodynamics.

Research has shown that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported as low as 75 µg/mL for similar compounds, indicating strong antibacterial potential .
  • Enzyme Inhibition :
    • Studies have highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported at 10.4 µM and 7.7 µM respectively. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects :
    • Research indicates that thienopyrimidine derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting their potential in neuroprotection and treatment strategies for neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study reported effective bacterial growth inhibition at concentrations lower than standard antibiotics .

Study 2: Neuroprotective Potential

A study investigating the neuroprotective effects of pyrimidine derivatives found that compounds similar to this one significantly reduced oxidative stress markers in neuronal cell lines, indicating their potential application in neuroprotection .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₂₃H₂₀FN₃O₂S₂ 453.55 3-(4-fluorophenyl)methyl, N-(2-methylphenyl) Potential kinase inhibition (theorized based on IWP-3 analog )
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide C₂₅H₂₄ClN₃O₂S₂ 518.06 4-chlorophenyl, cyclopentane-fused core, N-(2-isopropylphenyl) Enhanced lipophilicity due to cyclopentane fusion; chlorine may increase toxicity risks
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-butylphenyl, 3-methyl, 7-phenyl Higher molecular weight; phenyl at position 7 may improve target selectivity
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3) C₂₃H₁₈FN₃O₂S₃ 483.60 N-(6-methylbenzothiazolyl), 4-fluorophenyl Known Wnt/β-catenin pathway inhibitor; benzothiazole enhances cellular uptake
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl, simpler pyrimidinone core Antimicrobial activity reported (MIC: 8 µg/mL against S. aureus)

Functional and Pharmacological Differences

  • Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound and IWP-3 improves metabolic stability compared to the 4-chlorophenyl analog , which may exhibit higher hepatotoxicity due to chlorine’s electronegativity. In contrast, the N-(4-(trifluoromethoxy)phenyl) group in ’s compound increases hydrophobicity, possibly reducing aqueous solubility .
  • Core Modifications: Cyclopentane-fused derivatives (e.g., ) exhibit rigid conformations, enhancing binding to deep hydrophobic pockets in enzymes. However, this may limit oral bioavailability. The 6,7-dihydrothieno[3,2-d]pyrimidin core in IWP-3 introduces partial saturation, improving membrane permeability compared to fully aromatic analogs.

Q & A

Q. Optimization strategies :

  • Design of Experiments (DOE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading) for yield improvement .
  • In-line analytics : Employ FTIR or HPLC to monitor reaction progress and identify intermediates .

Advanced: How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .
  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases) using crystal structures from databases like PDB .
  • Reaction path analysis : Simulate substituent effects on the thienopyrimidinone scaffold to prioritize synthetic targets .

Validation : Cross-reference computational predictions with experimental IC50 values and crystallographic data (e.g., hydrogen bonding in crystal lattices) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray crystallography : Resolve bond lengths and angles in the thienopyrimidinone core and acetamide linkage .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenylmethyl and sulfanyl groups) via coupling patterns and chemical shifts .
    • 2D NMR (COSY, HSQC) : Assign complex proton environments in the fused heterocyclic system .
  • Mass spectrometry (HRMS) : Verify molecular formula and detect synthetic byproducts .

Advanced: How can researchers address contradictions between computational solubility predictions and experimental solubility profiles?

Answer:
Methodological framework :

Re-evaluate force fields : Adjust solvation models (e.g., COSMO-RS) to account for fluorophenyl hydrophobicity and acetamide polarity .

Experimental validation :

  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
  • Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents .

Data reconciliation : Apply machine learning to correlate experimental solubility with computed descriptors (logP, polar surface area) .

Basic: What safety precautions are essential during handling and storage?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent sulfanyl group oxidation .
  • Waste disposal : Neutralize residues with activated charcoal before incineration .

Advanced: What strategies optimize the compound’s stability in biological assays?

Answer:

  • Metabolic stability :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
    • Use deuterated analogs to slow oxidative metabolism .
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous dispersibility .
  • Real-time monitoring : Apply LC-MS/MS to track degradation products in serum-containing media .

Basic: How can researchers validate the compound’s purity for pharmacological studies?

Answer:

  • HPLC-DAD/ELSD : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or hydrate formation .

Advanced: What interdisciplinary approaches resolve conflicting data on the compound’s enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with NADPH for CYP450 interactions) .
  • Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution .
  • Systems biology modeling : Integrate omics data (transcriptomics/proteomics) to identify off-target effects .

Basic: What solvents and catalysts are optimal for large-scale recrystallization?

Answer:

  • Solvent selection : Ethyl acetate/hexane mixtures for high recovery of crystalline product .
  • Catalyst recycling : Immobilize Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching .

Advanced: How can AI-driven platforms accelerate the discovery of analogs with improved pharmacokinetics?

Answer:

  • Generative models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose novel fluorophenyl-acetamide derivatives .
  • Active learning : Prioritize synthesis based on Bayesian optimization of ADMET properties .
  • High-throughput crystallization : Use robotic platforms to screen co-crystals for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.